1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
Overview
Description
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The furan and nitro groups are introduced through specific functionalization reactions, often involving radical reactions or transition metal catalysis . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan-2,3-dione derivatives.
Major Products: These reactions yield a range of derivatives, including amino-imidazo[1,2-a]pyridines and substituted furans, which can be further functionalized for various applications.
Scientific Research Applications
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid has significant applications in scientific research:
Biology: The compound’s derivatives are studied for their interactions with biological macromolecules, including proteins and nucleic acids.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is unique due to its combination of a furan ring, a nitro group, and an imidazo[1,2-a]pyridine core. Similar compounds include:
Imidazo[1,2-a]pyrimidines: These compounds share the imidazo core but differ in their substitution patterns and biological activities.
Sulfonylated furans: These derivatives have a sulfonyl group instead of a nitro group, leading to different chemical reactivity and applications.
Benzimidazoles: These compounds have a similar bicyclic structure but with different heteroatoms, resulting in distinct pharmacological profiles.
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-18(24)12-5-7-20(8-6-12)11-14-17(15-2-1-9-27-15)19-16-4-3-13(22(25)26)10-21(14)16/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZDIGBPAZGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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